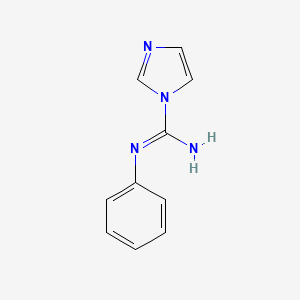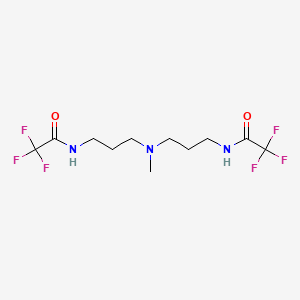
1H-Imidazole-1-carboximidamide, N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-carboximidamide, N-phenyl-: is a heterocyclic compound with the following chemical formula:
C9H8N2
. It features an imidazole ring substituted with a phenyl group. Imidazoles are essential structural motifs found in various functional molecules, playing crucial roles in pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .Vorbereitungsmethoden
Synthetic Routes: One notable method for synthesizing imidazoles involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Reaction Conditions: The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research in this area continues to evolve.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-1-carboximidamide, N-phenyl-, like other imidazoles, undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrazine or metal hydrides.
Substitution: Nucleophilic substitution using appropriate reagents (e.g., alkyl halides).
Major Products: The specific products formed depend on the reaction conditions and substituents. For instance, oxidation may yield N-phenyl-1H-imidazole-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-carboximidamide, N-phenyl-, finds applications in:
Medicine: As potential drug candidates due to its heterocyclic scaffold.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs were found for this specific compound, it shares similarities with other N-phenyl-substituted imidazoles
Eigenschaften
CAS-Nummer |
123564-74-9 |
|---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
N'-phenylimidazole-1-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(14-7-6-12-8-14)13-9-4-2-1-3-5-9/h1-8H,(H2,11,13) |
InChI-Schlüssel |
LOGIHLVWNGAXQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(N)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)




